1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea is a complex organic compound that features a unique structure combining an indole moiety with a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the urea linkage or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield various halogenated or alkylated products .
Scientific Research Applications
1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets . Pathways involved could include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-diisopropylphenyl)urea
- 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)thiourea
Uniqueness
1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O/c1-16-8-6-9-17(2)24(16)28-25(30)27-14-20-21(26)11-7-13-23(20)29-15-18(3)19-10-4-5-12-22(19)29/h4-13,15H,14H2,1-3H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWKPZFWKAWHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=C(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.